Myzodendrone Myzodendrone Myzodendrone belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Myzodendrone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, myzodendrone is primarily located in the cytoplasm. Outside of the human body, myzodendrone can be found in fruits. This makes myzodendrone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 101705-37-7
VCID: VC21219355
InChI: InChI=1S/C16H22O8/c1-8(18)2-3-9-4-5-10(19)11(6-9)23-16-15(22)14(21)13(20)12(7-17)24-16/h4-6,12-17,19-22H,2-3,7H2,1H3/t12-,13-,14+,15-,16-/m1/s1
SMILES: CC(=O)CCC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C16H22O8
Molecular Weight: 342.34 g/mol

Myzodendrone

CAS No.: 101705-37-7

Cat. No.: VC21219355

Molecular Formula: C16H22O8

Molecular Weight: 342.34 g/mol

* For research use only. Not for human or veterinary use.

Myzodendrone - 101705-37-7

Specification

Description Myzodendrone belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Myzodendrone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, myzodendrone is primarily located in the cytoplasm. Outside of the human body, myzodendrone can be found in fruits. This makes myzodendrone a potential biomarker for the consumption of this food product.
CAS No. 101705-37-7
Molecular Formula C16H22O8
Molecular Weight 342.34 g/mol
IUPAC Name 4-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one
Standard InChI InChI=1S/C16H22O8/c1-8(18)2-3-9-4-5-10(19)11(6-9)23-16-15(22)14(21)13(20)12(7-17)24-16/h4-6,12-17,19-22H,2-3,7H2,1H3/t12-,13-,14+,15-,16-/m1/s1
Standard InChI Key LMPCSMHAJDXHSV-IBEHDNSVSA-N
Isomeric SMILES CC(=O)CCC1=CC(=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES CC(=O)CCC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES CC(=O)CCC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Appearance Powder
Melting Point 120-123°C

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